tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate typically involves the reaction of 7-methoxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: 7-hydroxyindazole derivatives.
Reduction: tert-Butyl 7-methoxy-1H-indazole-1-methanol.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methoxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can confer distinct chemical and biological properties compared to other indazole derivatives.
Biological Activity
tert-Butyl 7-methoxy-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N2O3, indicating the presence of a tert-butyl group, a methoxy group at the 7-position, and a carboxylate functional group. The structural features contribute significantly to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₂O₃ |
Molecular Weight | 247.27 g/mol |
Functional Groups | Tert-butyl, Methoxy, Carboxylate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy group can participate in hydrogen bonding with proteins, while the indazole ring may engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of various enzymes or receptors, leading to diverse biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Activity : It exhibits selective cytotoxicity towards multiple cancer cell lines.
Anticancer Activity
Research indicates that indazole derivatives, including this compound, have significant anticancer properties. For instance:
- In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines, including HL60 and HCT116, with IC50 values ranging from single-digit nanomolar to micromolar levels .
- A structure-activity relationship (SAR) analysis revealed that modifications at the 7-position could enhance its potency against specific cancer types.
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of this compound:
- It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation for potential therapeutic applications.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study reported that this compound exhibited an IC50 value of approximately 8.3 nM against HL60 cells, indicating strong antiproliferative activity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, where it demonstrated significant inhibition zones compared to standard antibiotics.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 7-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-9(8-14-15)6-5-7-10(11)17-4/h5-8H,1-4H3 |
InChI Key |
XDNSQDJUAGWBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C=N1 |
Origin of Product |
United States |
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